
Trt-Dab(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trt-Dab(Fmoc)-OH, also known as Trityl-Dab(Fmoc)-OH, is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid (Dab) and is protected by two groups: the trityl (Trt) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The trityl group is introduced to protect the primary amino group, while the Fmoc group is used to protect the secondary amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purity of the final product is ensured through various purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Trt-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the trityl and Fmoc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The trityl group is typically removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine in dimethylformamide (DMF).
Coupling: Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
科学研究应用
Trt-Dab(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Helps in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications, including cosmetics and food additives.
作用机制
The mechanism of action of Trt-Dab(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The trityl group protects the primary amino group, while the Fmoc group protects the secondary amino group. These groups are removed at specific stages to allow for the sequential addition of amino acids.
相似化合物的比较
Similar Compounds
Trt-Lys(Fmoc)-OH: Similar structure but with lysine instead of 2,4-diaminobutyric acid.
Trt-Orn(Fmoc)-OH: Contains ornithine instead of 2,4-diaminobutyric acid.
Uniqueness
Trt-Dab(Fmoc)-OH is unique due to the presence of the 2,4-diaminobutyric acid moiety, which provides distinct properties in peptide synthesis. The combination of trityl and Fmoc protecting groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.
属性
分子式 |
C38H34N2O4 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC 名称 |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C38H34N2O4/c41-36(42)35(24-25-39-37(43)44-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35,40H,24-26H2,(H,39,43)(H,41,42)/t35-/m0/s1 |
InChI 键 |
JMFPYXLXMLDIOH-DHUJRADRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


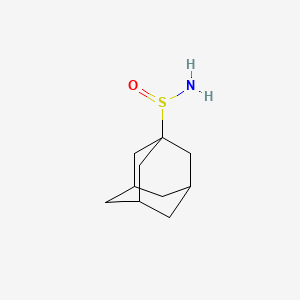
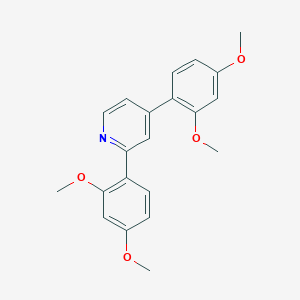
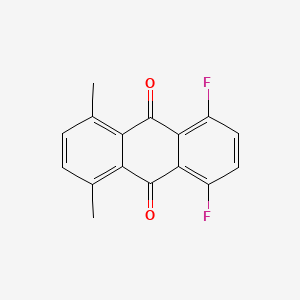
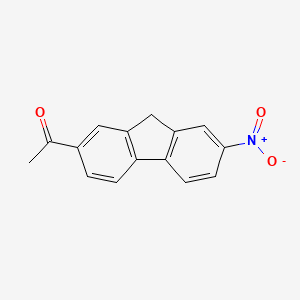
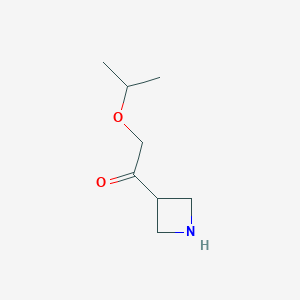
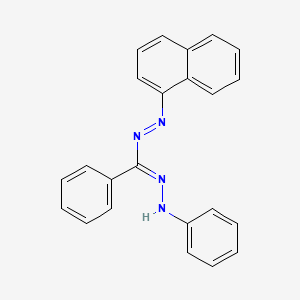
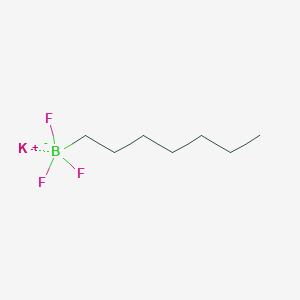
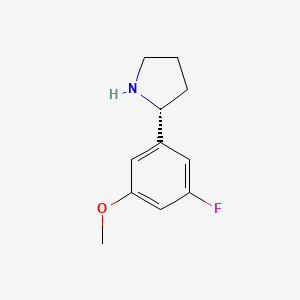


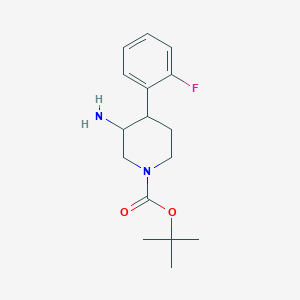

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)

